![molecular formula C15H16N4O7S2 B13057664 methyl3-{2-[N'-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13057664.png)
methyl3-{2-[N'-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl3-{2-[N’-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Méthodes De Préparation
The synthesis of thiophene derivatives, including methyl3-{2-[N’-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring structure. Industrial production methods may involve large-scale reactions using these synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Methyl3-{2-[N’-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiophene ring or the attached functional groups .
Applications De Recherche Scientifique
Thiophene derivatives, including methyl3-{2-[N’-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate, have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, they are investigated for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of methyl3-{2-[N’-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Methyl3-{2-[N’-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate can be compared with other thiophene derivatives such as suprofen, articaine, and tioconazole. These compounds share the thiophene ring structure but differ in their functional groups and specific applications. For example, suprofen is used as a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic .
Propriétés
Formule moléculaire |
C15H16N4O7S2 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
methyl 3-[[2-[methylamino-(4-nitrophenyl)sulfamoyl]acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H16N4O7S2/c1-16-18(10-3-5-11(6-4-10)19(22)23)28(24,25)9-13(20)17-12-7-8-27-14(12)15(21)26-2/h3-8,16H,9H2,1-2H3,(H,17,20) |
Clé InChI |
CMZFLFGBIQQMFS-UHFFFAOYSA-N |
SMILES canonique |
CNN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)CC(=O)NC2=C(SC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




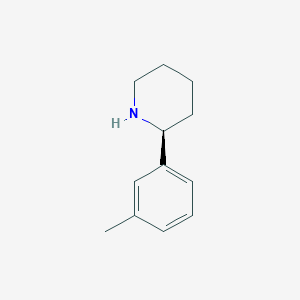
methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)

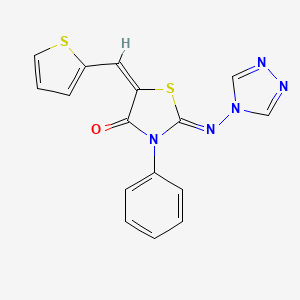
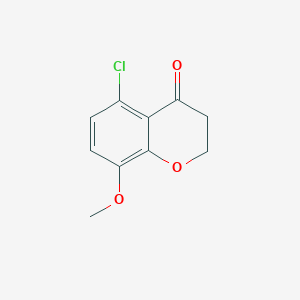

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate](/img/structure/B13057628.png)
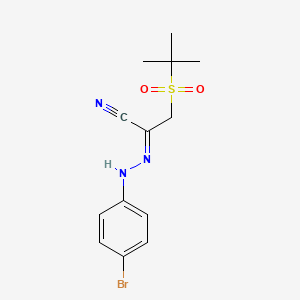
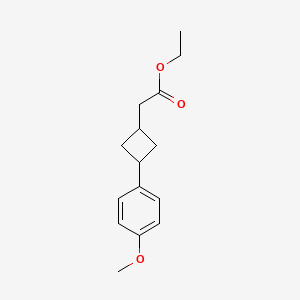
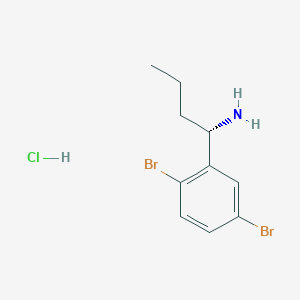
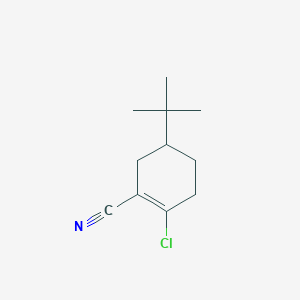
![(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057674.png)
